An In-depth Technical Guide to 2-Bromo-4-hydroxybenzoic Acid
An In-depth Technical Guide to 2-Bromo-4-hydroxybenzoic Acid
CAS Number: 28547-28-6
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 2-Bromo-4-hydroxybenzoic acid. Due to the limited availability of specific experimental data for 2-Bromo-4-hydroxybenzoic acid, this guide also includes information on its isomers to provide a broader context of the physicochemical properties, synthesis, and potential applications of brominated hydroxybenzoic acids.
Physicochemical and Spectroscopic Data
Quantitative data for 2-Bromo-4-hydroxybenzoic acid is scarce in publicly available literature. Therefore, the following tables include data for closely related isomers to provide a comparative reference.
Table 1: Physicochemical Properties of Bromohydroxybenzoic Acid Isomers
| Property | 2-Bromo-4-hydroxybenzoic acid | 4-Bromo-2-hydroxybenzoic acid | 3-Bromo-4-hydroxybenzoic acid |
| CAS Number | 28547-28-6[1] | 1666-28-0[2] | 14348-41-5[3][4] |
| Molecular Formula | C₇H₅BrO₃[1] | C₇H₅BrO₃[2] | C₇H₅BrO₃[4] |
| Molecular Weight | 217.02 g/mol [1] | 217.02 g/mol [2] | 217.02 g/mol [4] |
| Physical Form | Solid | Solid[2] | White to Almost white Solid[3][4] |
| Boiling Point | 206-208 °C | 330.2±32.0 °C (Predicted)[5] | 338.9±32.0 °C (Predicted)[4] |
| Melting Point | Not available | 216-217 °C[2][6] | 163.5-169.5 °C[3][7] |
| pKa | Not available | 2.71±0.10 (Predicted)[8] | 4.18±0.10 (Predicted)[4] |
| Solubility | Not available | Not available | Soluble in Methanol[4] |
Table 2: Spectroscopic Data Summary of Related Hydroxybenzoic Acids
| Spectroscopic Data | Information |
| ¹H NMR | Data for 4-hydroxybenzoic acid is available and can serve as a reference for the base structure.[9] |
| ¹³C NMR | Data for 4-hydroxybenzoic acid and 5-bromo-2,4-dihydroxybenzoic acid is available for comparison.[10] |
| IR Spectroscopy | The IR spectrum of 4-hydroxybenzoic acid shows characteristic peaks for the hydroxyl and carbonyl groups.[11][12] The position of the bromine atom influences the fingerprint region. |
| Mass Spectrometry | The mass spectrum of 4-hydroxybenzoic acid shows a molecular ion peak at m/z 138.[13] For brominated derivatives, a characteristic M+2 peak of similar intensity to the molecular ion peak is expected due to the presence of ⁷⁹Br and ⁸¹Br isotopes. |
Synthesis of Brominated Hydroxybenzoic Acids
Experimental Protocol: Synthesis of 4-Bromo-2-hydroxybenzoic acid from 3-Hydroxybenzoic acid
This protocol describes the bromination of 3-hydroxybenzoic acid in acetic acid.
Materials:
-
3-Hydroxybenzoic acid
-
Acetic acid
-
Sulfuric acid
-
Bromine
-
Ethyl acetate
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of 3-hydroxybenzoic acid (14.480 mmol, 2 g) in acetic acid (14.5 mL) and sulfuric acid (1.5 mL) is prepared in a reaction flask.
-
The mixture is heated to 50 °C.
-
A solution of bromine (15.204 mmol, 0.780 mL) in acetic acid (7.2 mL) is added to the reaction mixture.
-
The reaction is stirred for 30 minutes at 100 °C.
-
After allowing the reaction to cool to room temperature, it is diluted with water.
-
The aqueous layer is extracted with ethyl acetate.
-
The organic layer is washed with water and brine.
-
The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure to yield 4-bromo-2-hydroxy-benzoic acid.[14]
Workflow for the Synthesis of a Brominated Hydroxybenzoic Acid
Applications in Drug Development and Biological Activity
While specific data on 2-Bromo-4-hydroxybenzoic acid is limited, its structural analogs have shown a range of biological activities, suggesting its potential as a scaffold in drug discovery.
Derivatives of p-hydroxybenzoic acid are known to possess antimicrobial, antialgal, antimutagenic, anti-inflammatory, and antioxidant properties.[15] For instance, 4-Bromo-2-hydroxybenzoic acid has been investigated for its potential as an anticancer agent, showing inhibitory effects on cancer cell proliferation.[16][17] It has also demonstrated antimycobacterial activity.[17] Furthermore, 4-Bromo-3-hydroxybenzoic acid acts as an inhibitor for enzymes like histidine decarboxylase and aromatic-L-amino acid decarboxylase, which are crucial in various biological pathways.[16]
The metabolism of bromobenzoic acids has been studied, with glycine conjugation being a major metabolic pathway.[18] Understanding the metabolic fate of these compounds is crucial for their development as therapeutic agents.
Potential Signaling Pathway Involvement
Given the anti-inflammatory and anticancer activities of related hydroxybenzoic acid derivatives, a compound like 2-Bromo-4-hydroxybenzoic acid could potentially modulate key signaling pathways involved in these processes, such as the NF-κB or MAPK signaling pathways.
Hypothetical Signaling Pathway Modulation
Safety and Handling
2-Bromo-4-hydroxybenzoic acid is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Table 3: GHS Hazard Information for 2-Bromo-4-hydroxybenzoic acid
| Hazard Class | Hazard Category |
| Serious Eye Damage/Eye Irritation | Category 1[1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3[1] |
Conclusion
2-Bromo-4-hydroxybenzoic acid is a halogenated derivative of 4-hydroxybenzoic acid. While specific experimental data for this particular isomer is limited, the broader class of brominated hydroxybenzoic acids demonstrates significant potential in medicinal chemistry and materials science. Further research into the synthesis, characterization, and biological evaluation of 2-Bromo-4-hydroxybenzoic acid is warranted to fully elucidate its properties and potential applications. This guide provides a foundational understanding based on the available data for its isomers and parent compounds, offering a starting point for researchers in the field.
References
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- 10. 5-BROMO-2,4-DIHYDROXYBENZOIC ACID(7355-22-8) 13C NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Theoretical and experimental vibrational spectrum study of 4-hydroxybenzoic acid as monomer and dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzoic acid, 4-hydroxy- [webbook.nist.gov]
- 14. 4-Bromo-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
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